8-Bromo-2,6-dimethylimidazo[1,2-a]pyridine
Overview
Description
8-Bromo-2,6-dimethylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 8th position and two methyl groups at the 2nd and 6th positions on the imidazo[1,2-a]pyridine ring. It has a molecular formula of C9H9BrN2 and a molecular weight of 225.09 g/mol . This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
8-Bromo-2,6-dimethylimidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridines class of compounds . These compounds are known for their wide range of applications in medicinal chemistry . .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization . These reactions can occur through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
The functionalization of imidazo[1,2-a]pyridines, a class to which this compound belongs, is known to be an efficient strategy for the construction of imidazo[1,2-a]pyridine derivatives .
Result of Action
Some imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2,6-dimethylimidazo[1,2-a]pyridine typically involves the bromination of 2,6-dimethylimidazo[1,2-a]pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while maintaining safety and environmental standards .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2,6-dimethylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions to form dihydroimidazo[1,2-a]pyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of dihydroimidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
8-Bromo-2,6-dimethylimidazo[1,2-a]pyridine has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylimidazo[1,2-a]pyridine: Lacks the bromine atom at the 8th position.
8-Bromo-6-chloroimidazo[1,2-a]pyridine: Contains a chlorine atom at the 6th position instead of a methyl group.
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Contains an ethyl group at the 2nd position and a chlorine atom at the 6th position.
Uniqueness
8-Bromo-2,6-dimethylimidazo[1,2-a]pyridine is unique due to the presence of both bromine and methyl groups, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the methyl groups influence its steric and electronic properties, making it a valuable scaffold in drug discovery .
Properties
IUPAC Name |
8-bromo-2,6-dimethylimidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-3-8(10)9-11-7(2)5-12(9)4-6/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYCNLJKBFVUQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C(=C1)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40827490 | |
Record name | 8-Bromo-2,6-dimethylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40827490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847446-51-9 | |
Record name | 8-Bromo-2,6-dimethylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40827490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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